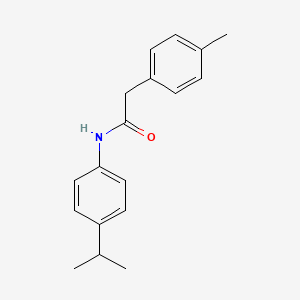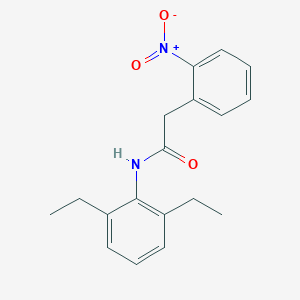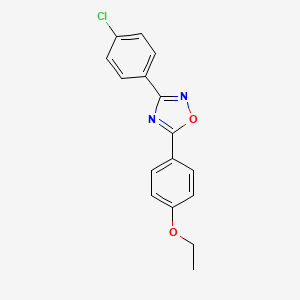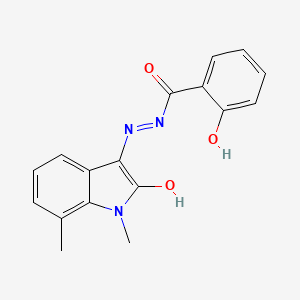![molecular formula C19H24N2O2 B5771596 2-ethoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5771596.png)
2-ethoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol, also known as 'EPM-01,' is a compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is a member of the phenolic family and is synthesized using specific methods.
Mechanism of Action
The mechanism of action of EPM-01 is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with various receptors in the body, including serotonin and dopamine receptors. The compound also modulates various signaling pathways, leading to its diverse therapeutic effects.
Biochemical and Physiological Effects:
EPM-01 has been shown to have various biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, leading to its anti-tumor and anti-inflammatory properties. It has also been shown to modulate neurotransmitter levels, leading to its potential as an anti-depressant and anti-anxiety agent.
Advantages and Limitations for Lab Experiments
EPM-01 has several advantages and limitations for lab experiments. One advantage is its relatively low toxicity, making it safe for use in various in vitro and in vivo experiments. However, the compound is relatively unstable and has limited solubility, making it challenging to work with in some experiments.
Future Directions
There are several future directions for research on EPM-01. One direction is to investigate its potential as an anti-cancer agent. Another direction is to explore its potential as an anti-depressant and anti-anxiety agent. Additionally, more research is needed to understand the compound's mechanism of action and to optimize its synthesis and purification methods.
In conclusion, EPM-01 is a compound with significant potential for various therapeutic applications. Its diverse properties and relatively low toxicity make it an attractive candidate for further research and development.
Synthesis Methods
The synthesis of EPM-01 involves the reaction of 2-ethoxyphenol with 4-phenylpiperazine in the presence of a base. The reaction product is then subjected to further reaction with formaldehyde to obtain the desired compound. The purity and yield of the compound can be improved by using various purification methods.
Scientific Research Applications
EPM-01 has shown promising results in various scientific studies. The compound has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been shown to have potential as an anti-depressant and anti-anxiety agent.
properties
IUPAC Name |
2-ethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-23-18-10-6-7-16(19(18)22)15-20-11-13-21(14-12-20)17-8-4-3-5-9-17/h3-10,22H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMOZHJPQUDNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)

![4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5771552.png)



![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5771575.png)
![4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5771583.png)

![N-ethyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5771599.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5771608.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5771612.png)